molecular formula C14H22O B13698912 1-(tert-Butoxy)-4-(tert-butyl)benzene

1-(tert-Butoxy)-4-(tert-butyl)benzene

Cat. No.: B13698912
M. Wt: 206.32 g/mol
InChI Key: OQKCBQVVDYHAGJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-(tert-butyl)benzene (CAS 31603-95-9) is an organic compound with the molecular formula C14H22O and an average molecular weight of 206.33 g/mol . This benzene derivative is characterized by the presence of both a tert-butoxy and a tert-butyl substituent on the aromatic ring, a structural feature that is of significant interest in synthetic chemistry research. Studies on closely related tert-butyl phenyl ethers demonstrate their utility as key intermediates and model compounds in kinetic studies, particularly under phase-transfer catalysis (PTC) conditions . PTC is a recognized, viable environmentally friendly methodology for synthesizing various organic compounds under heterogeneous conditions . The sterically hindered alkoxy and alkyl groups on the benzene ring can influence its reactivity and physical properties, making it a potential candidate for research in areas such as novel polymer synthesis, ligand development, and material science. The compound is provided for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-tert-butyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C14H22O/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3

InChI Key

OQKCBQVVDYHAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Historical and Traditional Approaches to Ether Synthesis

Classical methods for ether synthesis have long been established, but their application to sterically demanding molecules like 1-(tert-butoxy)-4-(tert-butyl)benzene is often problematic.

Nucleophilic Substitution Limitations in Sterically Hindered Systems

The Williamson ether synthesis, a cornerstone of ether preparation, typically involves the S(_N)2 reaction of an alkoxide with a primary alkyl halide. byjus.comscienceinfo.com However, this method is severely limited when dealing with sterically hindered substrates. byjus.comaskiitians.com In the context of synthesizing 1-(tert-butoxy)-4-(tert-butyl)benzene, there are two theoretical Williamson routes:

Reacting sodium 4-tert-butylphenoxide with tert-butyl chloride.

Reacting sodium tert-butoxide with 4-tert-butylphenyl halide.

The first approach is unfeasible because the alkoxide, being a strong base, promotes the E2 elimination of the tertiary alkyl halide (tert-butyl chloride) to form isobutylene (B52900), rather than the desired S(_N)2 substitution. byjus.comscienceinfo.comchemistrytalk.org The bulky nature of the tertiary halide sterically inhibits the backside attack required for the S(_N)2 mechanism. askiitians.comchemistrytalk.org The second route is also impractical as aryl halides are generally unreactive toward nucleophilic substitution under typical Williamson conditions due to the high strength of the carbon-halogen bond in the benzene (B151609) ring. askiitians.com These limitations render the traditional Williamson ether synthesis unsuitable for producing highly congested ethers like 1-(tert-butoxy)-4-(tert-butyl)benzene. byjus.com

Acid-Catalyzed Etherification Routes

Acid-catalyzed etherification provides a more viable traditional pathway for synthesizing tert-butyl aryl ethers. This method typically involves the reaction of a phenol (B47542) with isobutylene or tert-butanol (B103910) in the presence of a strong acid catalyst. wikipedia.orgyoutube.com The mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation) from either isobutylene or tert-butanol under acidic conditions. youtube.com This carbocation then acts as an electrophile and is attacked by the nucleophilic oxygen of the phenol, in this case, 4-tert-butylphenol (B1678320).

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid (PTSA), or strong sulfonic acid resins. youtube.commdpi.com The reaction of 4-tert-butylphenol with isobutylene, often catalyzed by an acid like trifluoromethanesulfonic acid, can yield the desired tert-butyl ether. Similarly, the reaction between phenol and tert-butyl alcohol can be catalyzed by various acids to produce alkyl aryl ethers. nih.gov While this method is more successful than nucleophilic substitution for this specific target molecule, it can be complicated by side reactions, such as the Friedel-Crafts alkylation of the aromatic ring, and the potential for the reversible formation of byproducts. wikipedia.org

Table 1: Comparison of Traditional Synthetic Routes

Method Reactants Key Challenge / Feature Applicability to Target Compound
Williamson Ether Synthesis Sodium 4-tert-butylphenoxide + tert-butyl chloride E2 elimination dominates over S(_N)2 substitution due to steric hindrance. byjus.comchemistrytalk.org Ineffective
Acid-Catalyzed Etherification 4-tert-butylphenol + Isobutylene/tert-butanol Formation of a stable tert-butyl carbocation intermediate. youtube.com Feasible

Contemporary and Advanced Synthetic Strategies

To overcome the limitations of classical methods, modern organic synthesis has turned to transition metal catalysis, which offers milder reaction conditions and broader substrate scope, even for sterically congested molecules.

Transition Metal-Catalyzed O-Arylation and Etherification

Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, enabling the synthesis of complex aryl ethers that were previously inaccessible. organic-chemistry.orgorganic-chemistry.org These methods have significantly advanced the synthesis of sterically hindered ethers. A palladium-catalyzed approach, for instance, has been developed for synthesizing aryl tert-butyl ethers from unactivated aryl bromides or chlorides using air-stable dialkylphosphinobiphenyl ligands. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is noted for its simplicity and effectiveness with a broad range of substrates. organic-chemistry.org

The copper-catalyzed Ullmann condensation and related C-O coupling reactions represent a significant strategy for aryl ether synthesis. organic-chemistry.org While traditional Ullmann conditions were harsh, modern methods employ various ligands to facilitate the reaction under milder conditions. organic-chemistry.org These reactions can couple aryl halides with alcohols to form aryl alkyl ethers. For the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene, this could involve coupling a 4-tert-butylaryl halide with sodium tert-butoxide. The success of these reactions often depends on the choice of the copper source (e.g., CuI), ligand, base, and solvent. organic-chemistry.orgorganic-chemistry.org Ligands such as 8-hydroxyquinaldine (B167061) or N,N-dimethylglycine have been shown to be effective in promoting the coupling of aryl iodides and bromides with aliphatic alcohols. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Copper-Catalyzed Etherification Conditions

Catalyst System Aryl Halide Alcohol/Alkoxide Typical Conditions Reference
CuI / 8-hydroxyquinaldine Aryl Iodides/Bromides Aliphatic Alcohols DMSO/water, 100-130 °C organic-chemistry.org
CuI / N,N-dimethylglycine Aryl Iodides Aliphatic Alcohols 110 °C organic-chemistry.org

While less common for this specific transformation, iridium catalysis is a powerful tool in modern organic synthesis, often utilized for C-H activation and functionalization. Research into iridium-catalyzed rearrangements or direct C-H O-tert-butylation could present novel, though currently less established, pathways to compounds like 1-(tert-butoxy)-4-(tert-butyl)benzene. Such methods would offer the advantage of using more readily available starting materials by directly functionalizing a C-H bond on the aromatic ring, bypassing the need for pre-functionalized aryl halides. However, specific examples directly leading to 1-(tert-butoxy)-4-(tert-butyl)benzene via iridium catalysis are not prominently documented in the reviewed literature.

Zinc-Mediated Selective O-Butylation

Recent advancements have demonstrated the utility of zinc-based catalysts in the selective O-alkylation of phenols. For instance, a combination of catalytic amounts of zinc chloride (ZnCl2) and camphorsulfonic acid (CSA) has been shown to enable the site-selective Friedel–Crafts alkylation of phenolic derivatives with unactivated secondary alcohols. chemrxiv.org This method favors ortho-selectivity. chemrxiv.org Furthermore, Zn(OTf)2 has been utilized to catalyze the coupling of phenols with unactivated tertiary alkyl bromides, providing a pathway to sterically hindered tertiary alkyl ethers.

Radical Chemistry Approaches for Sterically Hindered Ethers

Radical chemistry offers a powerful alternative for forging C-O bonds in sterically congested environments. Researchers have developed methods that utilize carbon radicals generated from acetals to produce a variety of ethers, including those with significant steric hindrance. kanazawa-u.ac.jp One such approach employs an inexpensive and readily available titanium reagent to facilitate the homolytic cleavage of acetal (B89532) C–O bonds, generating a benzyl (B1604629) radical that can then participate in ether formation. kanazawa-u.ac.jp This strategy circumvents the limitations of traditional nucleophilic substitution reactions, which are often inefficient for synthesizing hindered ethers. kanazawa-u.ac.jp

Another innovative approach involves a dual photoredox-iron catalytic system for the direct decarboxylative addition of aliphatic carboxylic acids to dehydroglycine derivatives. acs.org This method allows for the use of sterically hindered tertiary carboxylic acids, highlighting its potential for constructing complex molecules with bulky substituents. acs.org

Organophotoredox-Catalyzed Alkoxyalkylation

Organophotoredox catalysis has emerged as a mild and efficient strategy for various organic transformations, including the synthesis of ethers. This approach merges organophotoredox catalysis with hydrogen atom transfer to enable the C-H alkylation of certain substrates with ethers, among other feedstock chemicals. nih.gov While direct synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene using this method is not explicitly detailed, the principles can be applied to related transformations. For example, photochemical alkoxyalkylation of styrenes has been achieved using N-(acyloxy)phthalimides, facilitated by hydrogen bond-assisted electron transfer. rsc.org Additionally, organophotoredox-catalyzed alkoxyalkylation of styrenes demonstrates the potential of this strategy for forming C-O bonds under gentle conditions. rsc.org

Electrochemistry in Ether Synthesis

Electrochemical methods provide a modern and powerful tool for the synthesis of sterically hindered ethers, offering an alternative to traditional chemical oxidants. acs.org An electrochemical oxidation-induced C(sp3)─H etherification strategy has been developed, which involves the generation of aryl radical cation intermediates via a single-electron transfer process at the anode. nih.gov These reactive intermediates are then attacked by alcohol nucleophiles to form the desired ether. nih.gov

Notably, a method based on the Hofer-Moest reaction, first described in 1902, has been revitalized for the synthesis of hindered dialkyl ethers. acs.orgsciencedaily.com This electrocatalytic approach involves the decarboxylation of a carboxylic acid to produce a carbocation, which is subsequently trapped by an alcohol. acs.org By optimizing reaction conditions, including the use of inexpensive graphite (B72142) electrodes and specific additives, researchers have been able to synthesize over 80 different hindered ethers with improved yields and reduced reaction times compared to traditional methods like the Williamson ether synthesis. acs.orgchemistryviews.org This electrochemical approach has been shown to significantly reduce the number of synthetic steps required, for example, from an average of 6.3 to 1.5, while increasing the average yield from 19% to 43%. chemistryviews.org

Table 1: Comparison of Electrochemical Ether Synthesis with Williamson Synthesis

Feature Electrochemical Method (Hofer-Moest) Williamson Synthesis
Reaction Type Electrocatalytic Nucleophilic Substitution (SN2)
Key Intermediate Carbocation Alkoxide and Alkyl Halide
Steric Hindrance Effective for highly hindered ethers Inefficient for hindered ethers
Average Yield ~43% ~19%
Average Reaction Time ~9.8 hours ~100 hours
Number of Steps Reduced (average 1.5) Higher (average 6.3)

Data compiled from research on hindered ether synthesis. acs.orgchemistryviews.org

Mitsunobu Conditions for Aryl tert-Butyl Ethers

The Mitsunobu reaction is a well-established method for converting alcohols into a variety of functional groups, including esters and ethers, typically with an inversion of stereochemistry. chemeurope.comwikipedia.org The reaction involves the use of triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). wikipedia.orgresearchgate.net

While the classical Mitsunobu reaction is not typically suited for the synthesis of α-tertiary ethers due to steric hindrance, variations and specific conditions have been developed to synthesize aryl ethers. rsc.orgchemeurope.com For weakly acidic phenols, the use of a stronger base-forming intermediate, such as that from 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), is necessary. chemeurope.com To simplify product purification, resin-bound triphenylphosphine can be employed, allowing the phosphine (B1218219) oxide byproduct to be removed by filtration. chemeurope.com

The reaction mechanism is complex and involves the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and the azodicarboxylate. chemeurope.comtcichemicals.com This intermediate deprotonates the acidic component (the phenol in this case), which then acts as a nucleophile to displace the activated alcohol. The order of reagent addition can be crucial for the success of the reaction. chemeurope.comwikipedia.org

Synthesis of Related Bulky Benzene Derivatives and Analogues

Friedel-Crafts tert-Butylation of Benzene and Alkylbenzenes

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. cerritos.edu The tert-butylation of benzene and its derivatives is a classic example of this electrophilic aromatic substitution reaction. The reaction typically employs a tertiary alkyl halide, such as tert-butyl chloride, and a strong Lewis acid catalyst like aluminum chloride (AlCl3). cerritos.eduaklectures.com

The mechanism involves the formation of a tert-butyl carbocation through the interaction of the alkyl halide with the Lewis acid. cerritos.edu This carbocation then acts as the electrophile, attacking the electron-rich benzene ring. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. cerritos.edu

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product, an alkylbenzene, is more nucleophilic than the starting benzene. cerritos.eduyoutube.com However, steric hindrance from the bulky tert-butyl group can limit overalkylation. cerritos.edu The use of a tertiary halide also prevents carbocation rearrangement, which is a common issue with primary alkyl halides. cerritos.edu The reaction can also be carried out using isobutylene as the alkylating agent. acs.org

Table 2: Common Reagents in Friedel-Crafts tert-Butylation

Role Reagent
Aromatic Substrate Benzene, t-Butylbenzene
Alkylating Agent t-Butyl chloride, Isobutylene
Lewis Acid Catalyst Aluminum chloride (AlCl3), Ferric chloride (FeCl3)

Information gathered from sources on Friedel-Crafts alkylation. cerritos.eduacs.org

Alternative catalysts and conditions have been explored to improve selectivity and efficiency. For instance, molybdate- and tungstate-promoted zirconia catalysts have been investigated for the tert-butylation of phenol with tert-butanol. researchgate.net Zr-containing Beta zeolites have also been shown to be effective for the selective alkylation of phenol with tert-butanol to produce 2,4-di-tert-butylphenol. rsc.org

Stereoselective and Chemoselective Synthetic Developments

The synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene, an achiral molecule, does not involve the formation of stereoisomers, thus stereoselective considerations are not applicable to its direct preparation. However, the principle of chemoselectivity is paramount. The primary challenge in the synthesis of this compound from 4-tert-butylphenol is directing the alkylation to the hydroxyl group (O-alkylation) to form the desired ether, while avoiding alkylation of the aromatic ring (C-alkylation), a competing Friedel-Crafts reaction.

Research into the alkylation of phenols has extensively explored methods to enhance selectivity. The outcome of the reaction between a phenol and an alkylating agent is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the alkylating agent itself.

O-Alkylation versus C-Alkylation:

In the presence of acid catalysts, the tert-butylation of phenols typically favors C-alkylation, leading to the formation of products like 2,4-di-tert-butylphenol. To achieve selective O-alkylation for the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene, reaction conditions that promote the nucleophilicity of the phenoxide ion are generally preferred.

One effective strategy to favor O-alkylation is the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The subsequent reaction with a suitable tert-butylating agent, such as tert-butyl bromide, can then proceed via a Williamson-type ether synthesis. The choice of base and solvent is critical to minimize the competing C-alkylation.

A study on the synthesis of various tert-butyl ethers under solvent-free conditions using lead carbonate as a catalyst demonstrated high chemoselectivity for O-alkylation. sci-hub.se This method has been shown to be effective for a range of substituted phenols, suggesting its potential applicability to the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene from 4-tert-butylphenol with high chemoselectivity. sci-hub.se The reaction's success with various substituted phenols, including those with electron-donating and electron-withdrawing groups, indicates that the presence of functionalities on the aromatic ring does not impede the selective formation of the ether linkage. sci-hub.se

Another approach to achieve chemoselective O-alkylation is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination protocol has been adapted for the formation of aryl tert-butyl ethers from aryl halides and sodium tert-butoxide. organic-chemistry.org This methodology is particularly useful for unactivated aryl halides and has been shown to produce high yields of the desired ether products. organic-chemistry.org For the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene, this would involve the use of a 4-tert-butyl substituted aryl halide.

Yield Optimization and Reaction Efficiency in the Preparation of 1-(tert-Butoxy)-4-(tert-butyl)benzene

Optimizing the yield and reaction efficiency for the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene involves a systematic investigation of various reaction parameters. Drawing from general methodologies for the synthesis of aryl tert-butyl ethers and the alkylation of phenols, several key factors can be identified as crucial for maximizing the product yield.

Key Parameters for Optimization:

Catalyst Selection: The choice of catalyst is a primary determinant of both reaction rate and selectivity. For the O-alkylation of 4-tert-butylphenol, catalysts that enhance the nucleophilicity of the oxygen atom without promoting significant C-alkylation are ideal. Studies on similar reactions have explored a range of catalysts from basic salts like lead carbonate to more complex systems. sci-hub.se In the context of phase transfer catalysis for the synthesis of related ethers, the concentration of the phase transfer catalyst has been shown to linearly increase the apparent rate constant of the reaction. bcrec.id

Reactant Ratio: The molar ratio of the 4-tert-butylphenol to the tert-butylating agent can significantly influence the reaction outcome. An excess of the alkylating agent may be employed to drive the reaction towards completion, but this can also increase the likelihood of side reactions. The optimization of this ratio is a critical step in maximizing the yield of the desired product while minimizing waste.

Temperature: Reaction temperature affects the rate of both the desired O-alkylation and any potential side reactions. Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of undesired byproducts. For instance, in the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), the apparent rate constant was found to increase with rising temperature. bcrec.id Finding the optimal temperature that balances reaction speed and selectivity is essential.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. In some cases, solvent-free conditions have been shown to be highly effective for the synthesis of tert-butyl ethers, offering advantages in terms of simplified workup and reduced environmental impact. sci-hub.se When a solvent is used, its polarity and ability to stabilize intermediates can affect the chemoselectivity of the reaction.

Reaction Time: The duration of the reaction is another parameter that requires careful optimization. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times can lead to the formation of degradation products or byproducts from subsequent reactions.

The following interactive data table summarizes the influence of various parameters on the yield of aryl tert-butyl ethers, based on findings from related syntheses. This data can serve as a guide for optimizing the preparation of 1-(tert-butoxy)-4-(tert-butyl)benzene.

ParameterVariationEffect on Yield/ConversionReference
Catalyst Basic Lead CarbonateHigh yields for O-alkylation sci-hub.se
Ionic LiquidIncreased phenol conversion rasayanjournal.co.in
Temperature Increasing TemperatureIncreased reaction rate bcrec.id
Reactant Ratio VariesOptimization needed to maximize yield rasayanjournal.co.in
Reaction Time Increasing TimeIncreased conversion up to an optimal point acs.org

By systematically adjusting these parameters, it is possible to significantly enhance the yield and efficiency of the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms for Formation Pathways

The formation of 1-(tert-butoxy)-4-(tert-butyl)benzene is primarily accomplished through two major mechanistic pathways: acid-catalyzed etherification and Williamson-type ether synthesis, often facilitated by phase-transfer catalysis.

Acid-Catalyzed Etherification: This common industrial method involves the reaction of 4-tert-butylphenol (B1678320) with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst. wikipedia.org Two distinct mechanisms are proposed for this transformation:

Stepwise Mechanism: This pathway proceeds through a discrete carbocation intermediate. Initially, the acid catalyst protonates the tert-butylating agent. For isobutylene, protonation forms a stable tertiary carbocation ((CH3)3C+). For tert-butyl alcohol, protonation of the hydroxyl group is followed by the loss of a water molecule to generate the same tert-butyl carbocation. researchgate.netstudy.com This highly electrophilic carbocation is then attacked by the nucleophilic oxygen atom of the 4-tert-butylphenol's hydroxyl group. The final step is the deprotonation of the resulting oxonium ion to yield the 1-(tert-butoxy)-4-(tert-butyl)benzene product.

Concerted Mechanism: Computational studies on similar phenolic alkylations suggest a concerted pathway may be favored, particularly with solid acid catalysts like zeolites. researchgate.net In this mechanism, the 4-tert-butylphenol and the tert-butylating agent are co-adsorbed onto an acid site of the catalyst. The reaction then proceeds through a single transition state where the C-O bond is formed simultaneously with the cleavage of the bond in the protonated tert-butylating agent, avoiding the formation of a free carbocation intermediate. researchgate.net

Williamson-Type Ether Synthesis: This classical method for ether synthesis can be adapted for 1-(tert-butoxy)-4-(tert-butyl)benzene. The mechanism involves the deprotonation of 4-tert-butylphenol by a strong base (like potassium hydroxide) to form the highly nucleophilic 4-tert-butylphenoxide anion. This anion then acts as a nucleophile in an SN2 or SN1-type reaction with a tert-butyl electrophile, such as tert-butyl chloride. However, due to the propensity of tert-butyl halides to undergo elimination in the presence of a strong base, this reaction is often facilitated by phase-transfer catalysis to achieve milder conditions and better yields. researchgate.netcrdeepjournal.org

Role of Catalysts and Ligands in Selective Etherification

Catalysts are pivotal in directing the reaction towards the desired ether product (O-alkylation) while minimizing competing side reactions, such as C-alkylation of the aromatic ring.

Acid Catalysts: A wide range of acid catalysts are employed for the etherification of 4-tert-butylphenol. These include Brønsted acids (e.g., sulfuric acid), Lewis acids (e.g., aluminum chloride), and solid acid catalysts. cerritos.edu Solid acids, such as H-β zeolite and other silica-alumina materials, are particularly advantageous as they are easily separable, recyclable, and can offer shape selectivity. researchgate.netmdpi.com The acidity and pore structure of these catalysts are critical; medium-strength acid sites are often efficient for the reaction, and an appropriate pore structure allows for the diffusion of reactants and products while potentially hindering the formation of bulkier, undesired byproducts. mdpi.comacs.org

Phase-Transfer Catalysts (PTC): In the Williamson-type synthesis, which occurs in a heterogeneous two-phase system (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst is essential. crdeepjournal.org Typically, these are quaternary ammonium or phosphonium salts (Q+X−). researchgate.net The catalyst's lipophilic cation (Q+) forms an ion pair with the 4-tert-butylphenoxide anion ([Q+...−OAr]). This ion pair is soluble in the nonpolar organic phase, allowing it to react with the tert-butylating agent. The use of multi-site phase-transfer catalysts (MPTC) has been shown to enhance reaction rates and efficiency in analogous etherification reactions. bcrec.id

Identification and Characterization of Reactive Intermediates

The specific reactive intermediates formed depend directly on the chosen reaction pathway.

tert-Butyl Carbocation ((CH₃)₃C⁺): This is the key reactive intermediate in the stepwise acid-catalyzed mechanism. researchgate.net It is a stable tertiary carbocation generated from the protonation of isobutylene or the protonation and subsequent dehydration of tert-butyl alcohol. study.com Its high electrophilicity drives the reaction with the nucleophilic phenol (B47542).

4-tert-Butylphenoxide Anion: In the Williamson ether synthesis, the 4-tert-butylphenoxide anion is the crucial nucleophilic intermediate. It is formed by the deprotonation of 4-tert-butylphenol with a base. researchgate.net Under phase-transfer catalysis conditions, this anion is not "free" in the organic phase but exists as a reactive ion pair with the catalyst's cation.

Oxonium Ion: In the final stage of the acid-catalyzed etherification, a protonated ether, or oxonium ion, is formed after the nucleophilic attack of the phenol's oxygen on the electrophile. libretexts.org This intermediate is unstable and readily loses a proton to a base (such as water or the conjugate base of the acid catalyst) to yield the final, neutral ether product.

Kinetic Analysis of Reaction Rates and Selectivity

Kinetic studies provide quantitative insight into how reaction conditions affect the rate of formation of 1-(tert-butoxy)-4-(tert-butyl)benzene. Studies on the analogous synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) via phase-transfer catalysis reveal key kinetic relationships that can be extrapolated to the tert-butoxy (B1229062) derivative.

The reaction is found to follow pseudo-first-order kinetics. bcrec.id The apparent rate constant (k_app) is influenced by several parameters:

Catalyst Concentration: The reaction rate increases linearly with the concentration of the phase-transfer catalyst, as the catalyst is directly involved in transporting the phenoxide reactant into the organic phase. researchgate.net

Base Concentration: The rate increases with the amount of base (e.g., potassium hydroxide), which is responsible for generating the reactive phenoxide anion. researchgate.net

Temperature: As with most chemical reactions, the rate increases with temperature. The temperature dependence allows for the calculation of the activation energy (Ea) via the Arrhenius equation, which was determined to be 13.90 kcal/mol for the butoxy analogue. researchgate.net

The table below, based on data from an analogous PTC reaction, illustrates the effect of various parameters on the apparent reaction rate constant. researchgate.net

Parameter VariedValueApparent Rate Constant (k_app) x 10³ (min⁻¹)
MPTC Amount (mol%)11.80
23.61
35.42
47.22
KOH Amount (g)63.25
84.34
105.42
126.50
Temperature (°C)503.61
605.42
709.03
8014.45

Computational Insights into Transition States and Energy Barriers

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a molecular-level understanding of the reaction mechanisms that is often inaccessible through experimentation alone. Studies on the tert-butylation of phenol serve as an excellent model for 1-(tert-butoxy)-4-(tert-butyl)benzene formation.

These theoretical investigations have been instrumental in comparing the favorability of different reaction pathways by calculating the energy of transition states and intermediates. researchgate.net

Stepwise vs. Concerted Mechanism: Computational results indicate that for the tert-butylation of phenol over H-β zeolite, the concerted mechanism has a lower activation energy barrier than the stepwise mechanism. This suggests that the reaction can proceed without the formation of a distinct tert-butyl carbenium ion intermediate. researchgate.net

The table below summarizes representative theoretical findings for the tert-butylation of phenol, highlighting the calculated energy barriers for different pathways.

Reaction PathwayMechanismCalculated Activation Barrier (kcal/mol)
para-C-AlkylationConcerted~28
ortho-C-AlkylationConcerted~31
para-C-AlkylationStepwise>35
ortho-C-AlkylationStepwise>35

Structural Characteristics and Electronic Properties: Advanced Academic Perspectives

Conformational Analysis and Steric Hindrance Effects

The primary conformational variable is the rotation of the tert-butyl and tert-butoxy (B1229062) groups around the C-C and C-O bonds that connect them to the benzene (B151609) ring, respectively. For the tert-butyl group, rotation around the C(aryl)-C(tert-butyl) bond is subject to a rotational energy barrier. While this rotation is rapid at room temperature, certain staggered conformations are energetically favored to minimize steric clash between the methyl groups of the tert-butyl substituent and the ortho-hydrogens of the benzene ring.

Similarly, the tert-butoxy group experiences steric hindrance. The rotation around the C(aryl)-O bond and the O-C(tert-butyl) bond determines the orientation of the bulky tert-butyl portion relative to the aromatic plane. The large size of these substituents effectively prevents close-packing in the solid state and influences the molecule's intermolecular interactions. This steric hindrance is a defining feature, dictating not only the molecule's preferred conformation but also its reactivity, particularly by sterically shielding the ortho positions from electrophilic attack. stackexchange.com

Electronic Structure and Aromaticity Perturbations by Bulky Substituents

The electronic properties of the benzene ring in 1-(tert-butoxy)-4-(tert-butyl)benzene are modulated by the electronic effects of the two para substituents. Both the tert-butyl and tert-butoxy groups are considered electron-donating.

tert-Butyl Group: This group exerts a weak electron-donating effect primarily through induction. stackexchange.com The sp³-hybridized carbons of the tert-butyl group donate electron density through the sigma bond framework to the sp²-hybridized carbon of the benzene ring. stackexchange.com This inductive effect slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.com

tert-Butoxy Group: The ether oxygen of the tert-butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This is a powerful electron-donating effect that significantly increases the electron density at the ortho and para positions. Concurrently, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. However, for alkoxy groups, the resonance effect typically dominates, making the tert-butoxy group a net electron-donating group and a strong activator for the benzene ring.

The combined electron-donating nature of both groups enhances the nucleophilicity of the aromatic ring. However, the extreme steric bulk of the substituents can perturb the planarity and aromaticity of the benzene ring to a minor extent. This steric strain may cause slight distortions in bond angles and lengths, although the fundamental aromatic character is retained. The bulky groups also influence the molecular orbitals, with studies on related compounds showing that tert-butylation can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Molecular Interactions and Aggregation Behavior Studies

The aggregation behavior of 1-(tert-butoxy)-4-(tert-butyl)benzene in condensed phases is largely dictated by a balance between attractive van der Waals forces and the profound steric repulsion from the bulky substituents. Aromatic molecules frequently engage in π-π stacking interactions, where the electron-rich faces of the benzene rings align. acs.org These interactions are a key factor in the crystal packing and self-assembly of many aromatic compounds. acs.org

However, in 1-(tert-butoxy)-4-(tert-butyl)benzene, the voluminous tert-butyl and tert-butoxy groups act as "steric shields," projecting above and below the plane of the aromatic ring. This steric hindrance makes the close, parallel alignment required for effective π-π stacking energetically unfavorable. reddit.com Direct face-to-face stacking is largely prevented, and any potential offset stacking interactions would be significantly weakened. reddit.com Consequently, the molecule is expected to exhibit suppressed aggregation and a lower tendency to form highly ordered crystalline structures compared to less substituted aromatic compounds. The dominant intermolecular forces are likely to be weaker, non-directional van der Waals interactions between the alkyl portions of the substituents. This reduced intermolecular interaction is also reflected in the compound's likely high solubility in nonpolar organic solvents.

Experimental Spectroscopic Characterization Methods

NMR spectroscopy is a definitive tool for the structural confirmation of 1-(tert-butoxy)-4-(tert-butyl)benzene. The expected ¹H and ¹³C NMR spectra would display characteristic signals corresponding to the distinct chemical environments within the molecule.

¹H NMR: Due to the molecule's symmetry (a plane of symmetry passing through the C1-C4 axis), the spectrum is simplified.

A singlet with an integration of 9H is expected for the protons of the tert-butyl group, typically appearing in the upfield region around 1.3 ppm. acdlabs.com

Another singlet with an integration of 9H would correspond to the protons of the tert-butoxy group, also around 1.3 ppm. chemicalbook.com

The aromatic protons, being chemically equivalent due to the para-substitution and symmetry, would appear as a singlet integrating to 4H. However, they often appear as a pair of doublets (an AA'BB' system) due to second-order coupling effects. For the related 1,4-di-tert-butylbenzene (B89470), these protons appear as a singlet at approximately 7.3 ppm. chemicalbook.com The electron-donating nature of the tert-butoxy group would likely shift the aromatic signals slightly upfield compared to this value.

¹³C NMR: The symmetry of the molecule results in a reduced number of signals.

The quaternary carbon of the tert-butyl group.

The methyl carbons of the tert-butyl group (a single resonance).

The quaternary carbon of the tert-butoxy group.

The methyl carbons of the tert-butoxy group (a single resonance).

Four signals for the aromatic carbons: C1 (attached to the tert-butoxy group), C4 (attached to the tert-butyl group), and the two equivalent pairs of ortho and meta carbons (C2/C6 and C3/C5). The carbons attached to the substituents (C1 and C4) would be significantly downfield, while the methyl carbons would be upfield. chemicalbook.comresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-C(CH₃)₃~ 1.3 (singlet, 9H)~ 31 (CH₃), ~ 34 (C)
-O-C(CH₃)₃~ 1.3 (singlet, 9H)~ 29 (CH₃), ~ 78 (C)
Aromatic CH~ 6.8-7.3 (AA'BB', 4H)~ 115-126
Aromatic C-ON/A~ 153
Aromatic C-CN/A~ 145

The IR spectrum of 1-(tert-butoxy)-4-(tert-butyl)benzene would exhibit characteristic absorption bands confirming the presence of its key functional groups: the aromatic ring, the ether linkage, and the alkyl groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (in the 3100-3030 cm⁻¹ range). libretexts.org Aliphatic C-H stretching from the numerous methyl groups of the tert-butyl and tert-butoxy substituents would produce strong, sharp absorptions just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretching: A key diagnostic feature for the ether linkage in an aryl alkyl ether is a strong, characteristic C-O stretching band. Aryl alkyl ethers typically show two strong bands, one for the asymmetric C-O-C stretch around 1250 cm⁻¹ and one for the symmetric stretch around 1040 cm⁻¹. libretexts.orgquimicaorganica.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is often revealed by strong C-H out-of-plane ("oop") bending vibrations in the fingerprint region. For para-disubstituted benzenes, a strong absorption is expected in the 860-790 cm⁻¹ range. spectroscopyonline.comspectra-analysis.com

Interactive Data Table: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3030Medium-Weak
Aliphatic C-HStretch2960 - 2850Strong
Aromatic C=CRing Stretch1600 - 1450Medium-Weak
Aryl Ether C-OAsymmetric Stretch~ 1250Strong
Aryl Ether C-OSymmetric Stretch~ 1040Strong
Aromatic C-HOut-of-Plane Bend (para)860 - 790Strong

Mass spectrometry provides information on the molecular weight and the fragmentation pathways of the molecule upon ionization. For 1-(tert-butoxy)-4-(tert-butyl)benzene (molar mass: 206.33 g/mol ), the molecular ion peak (M⁺) at m/z 206 would be expected.

The fragmentation pattern is anticipated to be dominated by cleavages that form stable carbocations. The tert-butyl and tert-butoxy groups are particularly prone to fragmentation.

Loss of a Methyl Radical: A very common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. The spectrum of the analogous 1,4-di-tert-butylbenzene is dominated by a base peak at m/z 175, corresponding to the [M-15]⁺ ion. nih.govmassbank.eu A similar loss from either the tert-butyl or tert-butoxy group in the target molecule would lead to a prominent peak at m/z 191 ([M-15]⁺).

Loss of a tert-Butyl Radical or Cation: Cleavage of the entire tert-butyl group (•C(CH₃)₃, 57 Da) or the tert-butyl cation ([C(CH₃)₃]⁺, m/z 57) is also highly probable. The loss of the tert-butyl radical would result in a fragment at m/z 149. The tert-butyl cation itself is very stable and would likely appear as a significant peak at m/z 57.

Cleavage of the tert-Butoxy Group: Fragmentation can also involve the ether linkage. This could include the loss of isobutene (C₄H₈, 56 Da) via a rearrangement, a common pathway for tert-butyl ethers, leading to a peak at m/z 150.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z ValueIdentityFragmentation Pathway
206[M]⁺Molecular Ion
191[M - CH₃]⁺Loss of a methyl radical
150[M - C₄H₈]⁺Loss of isobutene from tert-butoxy
149[M - C₄H₉]⁺Loss of a tert-butyl radical
57[C₄H₉]⁺tert-Butyl cation

UV-Vis Spectroscopy and Electronic Transitions in Substituted Aromatics

The electronic absorption characteristics of 1-(tert-butoxy)-4-(tert-butyl)benzene, as with other substituted aromatic compounds, are primarily governed by the π→π* transitions within the benzene ring. The substitution pattern and the electronic nature of the substituents significantly influence the energy and intensity of these transitions. In benzene, the π→π* transition, specifically the 1A1g → 1B2u transition, is observed around 255 nm. ijermt.orgresearchgate.net The presence of substituents on the aromatic ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Both the tert-butoxy (-O-C(CH3)3) and the tert-butyl (-C(CH3)3) groups are considered electron-donating substituents. The tert-butyl group exerts a weak activating effect through induction, while the tert-butoxy group is a stronger activating group due to the resonance effect of the oxygen's lone pairs of electrons, which can be delocalized into the π-system of the benzene ring. libretexts.orgstudymind.co.uk This increased electron density in the aromatic ring generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

For monosubstituted benzenes, electron-donating groups are known to cause a bathochromic shift in the primary π→π* absorption band. ijermt.org For instance, the presence of an alkoxy group like methoxy (B1213986) (-OCH3) shifts the absorption maximum. ijermt.org It is therefore anticipated that 1-(tert-butoxy)-4-(tert-butyl)benzene would exhibit a λmax at a longer wavelength compared to unsubstituted benzene. The cumulative effect of two electron-donating groups in a para-disubstituted pattern, as seen in this molecule, would further enhance this shift.

Table 1: Expected UV-Vis Absorption Characteristics of 1-(tert-butoxy)-4-(tert-butyl)benzene in a Non-polar Solvent

TransitionExpected λmax (nm)Nature of Transition
Primary Band> 255π→π
Secondary Band> 204π→π

The electronic transitions in substituted benzenes are complex and can be influenced by vibronic coupling. nih.gov The formal symmetry of the benzene ring is lowered by substitution, which can lead to changes in the selection rules for electronic transitions. While the S1 ← S0 transition in benzene is formally forbidden, it becomes allowed through vibronic coupling. nih.gov In substituted benzenes, this transition becomes formally allowed, though often with weak oscillator strength. nih.gov

X-ray Diffraction Studies of Crystalline Forms

As of the current literature survey, a specific single-crystal X-ray diffraction study for 1-(tert-butoxy)-4-(tert-butyl)benzene has not been reported. However, valuable insights into its likely solid-state structure can be inferred from X-ray diffraction studies of closely related tert-butyl substituted benzene derivatives.

Studies on compounds such as tert-butylbenzene (B1681246) and 1,4-di-tert-butylbenzene provide a basis for predicting the molecular geometry and packing in the crystalline state. acs.orgsigmaaldrich.com The bulky tert-butyl groups are known to significantly influence the crystal packing due to steric hindrance. In the solid state, molecules containing tert-butyl groups often adopt conformations that minimize these steric interactions.

It is expected that the benzene ring in 1-(tert-butoxy)-4-(tert-butyl)benzene will be essentially planar. The bond lengths and angles within the aromatic ring are likely to show minor deviations from the ideal hexagonal geometry of unsubstituted benzene due to the electronic effects of the substituents. For instance, the internal ring angle at the point of substitution with a bulky group like tert-butyl can be slightly compressed. researchgate.net

Table 2: Predicted Crystallographic Parameters for 1-(tert-butoxy)-4-(tert-butyl)benzene Based on Analogous Structures

ParameterExpected Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes
Space GroupCentrosymmetric (e.g., P21/c)Common for achiral molecules
Key Intermolecular ForcesVan der Waals, possible weak C-H···πSteric hindrance from bulky groups dominates

Note: This data is predictive and based on the crystallographic information available for structurally similar compounds. Experimental determination is required for confirmation.

The conformation of the tert-butoxy group relative to the benzene ring will also be a key structural feature. Due to steric hindrance, it is likely that the C-O-C plane of the tert-butoxy group will not be coplanar with the benzene ring.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic and geometric properties of molecules. For 1-(tert-butoxy)-4-(tert-butyl)benzene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, would be employed to determine its optimized geometry and electronic structure.

Geometric Structure: The geometry of 1-(tert-butoxy)-4-(tert-butyl)benzene is largely dictated by the steric hindrance imposed by the two bulky substituents. DFT calculations on analogous molecules, such as 1,4-di-tert-butylbenzene (B89470), reveal a slight distortion of the benzene (B151609) ring from perfect hexagonal symmetry. The C-C bonds within the ring are expected to be in the range of 1.39-1.40 Å, typical for aromatic systems. The bond connecting the tert-butyl group to the ring (C-C) is predicted to be around 1.54 Å. For the tert-butoxy (B1229062) group, the C-O bond length would be approximately 1.37 Å, and the O-C(tert-butyl) bond length around 1.45 Å. The bond angles around the substituted carbon atoms on the ring are likely to deviate slightly from the ideal 120° due to steric strain.

Electronic Structure: The electronic properties of 1-(tert-butoxy)-4-(tert-butyl)benzene are influenced by the interplay of the electron-donating nature of the tert-butoxy group and the weak electron-donating inductive effect of the tert-butyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the tert-butoxy group, reflecting the electron-rich nature of this part of the molecule. The LUMO is likely to be distributed over the aromatic ring. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's stability and reactivity; for similar aromatic compounds, this gap typically falls in the range of 5-7 eV.

Table 1: Predicted Geometric Parameters for 1-(tert-Butoxy)-4-(tert-butyl)benzene based on DFT Calculations of Analogous Compounds.
ParameterPredicted Value
C-C (aromatic) bond length1.39 - 1.40 Å
C-C (ring-tert-butyl) bond length~1.54 Å
C-O (ring-O) bond length~1.37 Å
O-C (O-tert-butyl) bond length~1.45 Å
C-C-C (ring) bond angle~120° (with slight distortions)

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. For a molecule like 1-(tert-butoxy)-4-(tert-butyl)benzene, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with large basis sets, would be employed for high-accuracy predictions.

Studies on anisole (B1667542), a simpler analogue, have utilized high-level ab initio methods to accurately determine properties like bond dissociation energies (BDEs). koreascience.krnih.govacs.org For 1-(tert-butoxy)-4-(tert-butyl)benzene, a key property of interest would be the C-O bond dissociation energy of the tert-butoxy group. Based on studies of anisole and its derivatives, the C-O BDE is expected to be influenced by the electronic effects of the para-tert-butyl group. The electron-donating nature of the tert-butyl group would likely slightly decrease the C-O BDE compared to an unsubstituted tert-butoxybenzene. High-accuracy calculations would also provide precise values for ionization potential and electron affinity, which are fundamental electronic properties.

Table 2: Predicted Electronic Properties for 1-(tert-Butoxy)-4-(tert-butyl)benzene based on High-Accuracy Ab Initio Calculations of Analogues.
PropertyPredicted Value Range
Ionization Potential8.0 - 8.5 eV
Electron Affinity-0.5 - 0.0 eV
HOMO-LUMO Gap5.5 - 6.5 eV

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating their atomic motions over time. The primary source of conformational flexibility in 1-(tert-butoxy)-4-(tert-butyl)benzene is the rotation around the C-O bond of the tert-butoxy group.

MD simulations would reveal the potential energy surface associated with the rotation of the tert-butoxy group relative to the plane of the benzene ring. Due to the steric bulk of the tert-butyl group on the ether oxygen, free rotation is expected to be hindered. The simulations would likely identify one or two low-energy conformations. The most stable conformation is predicted to be one where the tert-butyl group of the ether is oriented to minimize steric clashes with the aromatic ring and the para-tert-butyl group. The rotational barrier for this C-O bond can be estimated from the potential energy surface, which is crucial for understanding the molecule's dynamic behavior and its accessibility for reactions. Studies on similar sterically hindered systems, such as di-tert-butylcyclohexane, have shown that bulky groups significantly influence the conformational preferences and energy barriers. upenn.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular structures with their chemical reactivity. For 1-(tert-butoxy)-4-(tert-butyl)benzene, a QSAR model could be developed to predict its reactivity in specific organic transformations based on calculated molecular descriptors. Since this is a non-polar molecule, its reactivity is primarily governed by electronic and steric factors rather than properties like solubility.

Relevant descriptors for a reactivity QSAR model would include electronic parameters such as HOMO and LUMO energies, atomic charges on the aromatic carbons, and steric descriptors that quantify the bulk of the substituents. For electrophilic aromatic substitution reactions, for instance, a QSAR model could predict the rate of reaction based on the calculated nucleophilicity of the aromatic ring, which is influenced by the electron-donating properties of the tert-butoxy and tert-butyl groups. While QSAR studies on the reactivity of this specific molecule are not available, general QSAR models for the reactivity of substituted benzenes in various reactions have been developed and could be applied to estimate its reactivity. researchgate.netnih.govresearchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of 1-(tert-butoxy)-4-(tert-butyl)benzene in various organic transformations, particularly electrophilic aromatic substitution (EAS).

The tert-butoxy group is a strong activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be delocalized into the benzene ring. The tert-butyl group is a weak activating group and also an ortho-, para-director due to hyperconjugation and inductive effects. Since the para position is already occupied, electrophilic attack is directed to the ortho positions relative to the two substituents.

Given that both substituents direct to the same positions (the two carbons ortho to the tert-butoxy group and also meta to the tert-butyl group, and the two carbons ortho to the tert-butyl group and also meta to the tert-butoxy group), the regioselectivity will be determined by a combination of electronic activation and steric hindrance. The tert-butoxy group is a much stronger activating group than the tert-butyl group. Therefore, electrophilic attack will preferentially occur at the positions ortho to the tert-butoxy group. However, the bulky tert-butoxy and tert-butyl groups will sterically hinder the approach of an electrophile to these positions. Computational modeling of the transition states for electrophilic attack at the different available positions on the ring would allow for a quantitative prediction of the major product. For many EAS reactions, it is expected that substitution will occur predominantly at the positions ortho to the strongly activating and sterically demanding tert-butoxy group, despite the steric hindrance.

Research Applications and Contributions to Chemical Science

Function as a Model Compound for Understanding Steric Effects

The defining feature of 1-(tert-Butoxy)-4-(tert-butyl)benzene is the substantial steric bulk originating from the tert-butoxy (B1229062) and tert-butyl substituents on the benzene (B151609) ring. This pronounced steric hindrance makes the compound an excellent model for studying the influence of steric effects on reaction mechanisms, rates, and equilibria. The tert-butyl group, in particular, is frequently employed to introduce steric congestion and conformational rigidity into molecules. nih.gov

In electrophilic aromatic substitution reactions, for instance, the presence of these large groups can direct incoming electrophiles to less hindered positions and can significantly impact the stability of reaction intermediates. While specific studies singling out 1-(tert-Butoxy)-4-(tert-butyl)benzene as a model compound are not extensively documented, its structure is emblematic of molecules used to probe the limits of chemical reactivity in sterically demanding environments. The compound's rigid and well-defined geometry allows for the deconvolution of steric and electronic effects, providing clearer insights into the fundamental principles governing chemical transformations.

Utility as an Intermediate in Complex Organic Synthesis

The unique combination of a protected phenol (B47542) and significant steric hindrance makes 1-(tert-Butoxy)-4-(tert-butyl)benzene a strategic intermediate in multi-step organic syntheses. The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal the reactive phenol functionality at a later synthetic stage.

Precursor in Polymer Chemistry Research

While direct applications of 1-(tert-Butoxy)-4-(tert-butyl)benzene as a monomer in polymer chemistry are not widely reported, its structural motifs are relevant to the field. For example, the related compound 4-tert-butoxystyrene, which features a polymerizable vinyl group, is used in the synthesis of specialty polymers. nih.gov The tert-butoxy group in these polymers can be subsequently hydrolyzed to yield polyvinylphenol, a versatile polymer with numerous applications. Given this precedent, 1-(tert-Butoxy)-4-(tert-butyl)benzene could potentially serve as a building block for polymers where high thermal stability and specific solubility characteristics, conferred by the bulky tert-butyl groups, are desired.

Building Block for Agrochemical Research

In the field of agrochemical research, phenolic compounds and their derivatives are often precursors to biologically active molecules. For instance, 4-tert-butylphenol (B1678320) is a known intermediate in the synthesis of certain pesticides and herbicides. industrialchemicals.gov.au The use of 1-(tert-Butoxy)-4-(tert-butyl)benzene would allow for synthetic manipulations at other positions of the molecule without affecting the latent phenolic group. This protected phenol could be deprotected in a final step to yield the active agrochemical. The significant lipophilicity imparted by the two tert-butyl groups could also be a desirable feature for enhancing the efficacy and environmental persistence of a potential agrochemical.

Component in the Design of Functional Molecules

The design of functional molecules, such as molecular switches, sensors, and components for materials science, often requires precise control over molecular architecture. The bulky tert-butyl groups of 1-(tert-Butoxy)-4-(tert-butyl)benzene can be exploited to enforce specific conformations or to create well-defined cavities in supramolecular assemblies. While the direct use of this specific compound is not extensively documented, the synthesis of sterically hindered ethers is a topic of considerable interest for creating molecules with tailored properties. acs.org The robust nature of the tert-butoxy ether linkage, combined with the steric bulk, makes it a potentially valuable component in the design of complex and stable functional molecules.

Synthesis of Congested Phosphorus-Based Compounds

A significant application of sterically hindered alkoxy-substituted benzenes lies in the synthesis of congested phosphorus-based compounds, which are of great interest as ligands for transition metal catalysis. Research has shown that sterically hindered o-(branched alkoxy)-tert-butoxybenzenes are valuable precursors for synthesizing bulky phosphine (B1218219) ligands. researchgate.net The synthesis of tri-tert-butylphosphine, a highly effective but sterically demanding ligand, highlights the challenges and importance of managing steric hindrance around a phosphorus center. nih.govqub.ac.uk The bulky substituents on these ligands create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and stability. Given its pronounced steric profile, 1-(tert-Butoxy)-4-(tert-butyl)benzene is a plausible, though less documented, precursor for a new class of bulky phosphine ligands with potential applications in catalysis.

Investigation in Catalytic Systems Development

A notable area of research involving a close derivative of the title compound is in the development of catalytic systems. A kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) using a multi-site phase transfer catalyst (MPTC) highlights the investigation of such systems. oakwoodchemical.com In this study, 4-tert-butylphenol was reacted with 1-bromobutane (B133212) in the presence of a novel MPTC to produce 1-butoxy-4-tert-butylbenzene. oakwoodchemical.com The research focused on understanding the kinetics of this etherification reaction under heterogeneous solid-liquid conditions. oakwoodchemical.com

The study revealed that the reaction follows pseudo-first-order kinetics, and the apparent rate constant is significantly influenced by various parameters. oakwoodchemical.com The findings demonstrated that an increase in the concentration of the multi-site phase transfer catalyst, the amount of potassium hydroxide (B78521) (acting as the base), the reaction temperature, and the stirring speed all led to a linear increase in the apparent rate constant. oakwoodchemical.com Conversely, an increase in the volume of water was found to decrease the reaction rate. oakwoodchemical.com

These detailed kinetic investigations are crucial for optimizing the synthesis of sterically hindered ethers and for the rational design of more efficient catalytic systems. The data gathered from such studies provide valuable insights into the mechanism of phase transfer catalysis and the role of various reaction parameters in overcoming the challenges associated with sterically demanding substrates.

Interactive Data Table: Influence of Reaction Parameters on the Apparent Rate Constant (k_app) for the Synthesis of 1-Butoxy-4-tert-butylbenzene

Parameter VariedRange of VariationEffect on k_app
[MPTC] (mol%)1 - 5Linear Increase
[KOH] (g)6 - 16Linear Increase
Temperature (°C)50 - 70Linear Increase
Stirring Speed (rpm)200 - 1000Linear Increase
Volume of Water (mL)3 - 7Decrease

Data compiled from the kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene. oakwoodchemical.com

Ligand Design for Transition Metal Catalysis

While 1-(tert-Butoxy)-4-(tert-butyl)benzene is not typically employed directly as a ligand, its structural motifs—the sterically demanding tert-butyl group and the tert-butoxy group—are highly relevant in the rational design of ligands for transition metal catalysis. The bulk of the tert-butyl group is a critical feature used to control the steric environment around a metal center, influencing the catalyst's activity, selectivity, and stability. For instance, bulky ligands are synthesized to create specific coordination geometries that can favor certain reaction pathways. Research has shown the development of chiral ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), where the tert-butyl group is essential for achieving high enantioselectivity in asymmetric catalysis. nih.govresearchgate.net Similarly, extremely bulky terphenyl ligands incorporating multiple tert-butyl groups are synthesized to stabilize unusual oxidation states and create highly reactive metal centers by preventing catalyst deactivation through dimerization. nih.gov

The tert-butoxy group is also a valuable component in ligand synthesis. Its inclusion can modify the electronic properties of the ligand and its solubility. For example, catalytic methods have been developed for the synthesis of aryl(tert-butoxy)silanes, which are stable and versatile building blocks for further chemical transformations. nih.govrsc.org The presence of the tert-butoxy group in these precursor molecules is crucial for their subsequent utility. Therefore, the fundamental components of 1-(tert-butoxy)-4-(tert-butyl)benzene are instructive in the strategic development of advanced ligands that tune the steric and electronic properties of transition metal catalysts.

Role in Homogeneous and Heterogeneous Catalysis Research

The primary role of 1-(tert-butoxy)-4-(tert-butyl)benzene in catalysis research has been as a target molecule for demonstrating the efficacy of specific catalytic systems, particularly in the field of phase-transfer catalysis (PTC). Phase-transfer catalysis is an environmentally friendly technique used to facilitate reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).

A significant area of research has been the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene from the reaction of 4-tert-butylphenol and 1-bromobutane. researchgate.netbcrec.id This reaction is conducted under heterogeneous solid-liquid conditions using a base like potassium hydroxide. The efficiency of this O-alkylation reaction is greatly enhanced by a multi-site phase transfer catalyst (MPTC). researchgate.net Kinetic studies have shown that the reaction follows pseudo-first-order kinetics, and the rate is influenced by several factors, including catalyst concentration, temperature, stirring speed, and the amount of base. researchgate.netbcrec.id This research uses the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene to validate the performance of novel MPTC systems, highlighting its utility as a model product in the study of heterogeneous catalytic processes. researchgate.net

Table 1: Parameters from Kinetic Study of 1-(tert-Butoxy)-4-(tert-butyl)benzene Synthesis via Phase Transfer Catalysis
ParameterCondition/ObservationReference
Reactants4-tert-butylphenol and 1-bromobutane researchgate.netbcrec.id
Catalyst TypeMulti-site Phase Transfer Catalyst (MPTC) researchgate.net
Reaction SystemHeterogeneous solid-liquid (Potassium hydroxide, Chlorobenzene) researchgate.net
KineticsPseudo-first order researchgate.netbcrec.id
Effect of Stirring SpeedReaction rate increases with stirring speed up to 600 rpm researchgate.net
Activation Energy (Ea)Calculated via Arrhenius plot researchgate.netbcrec.id

Environmental Research Applications

Studies of Sorption Mechanisms in Environmental Matrices

Direct studies on the sorption of 1-(tert-butoxy)-4-(tert-butyl)benzene in environmental matrices are not widely documented. However, its environmental behavior can be inferred from research on structurally related compounds, such as diphenyl ethers and other alkylated aromatics. Sorption to soil and sediment is a critical process that governs the fate, transport, and bioavailability of organic pollutants. mdpi.com

Research on polybrominated diphenyl ethers (PBDEs) shows they exhibit a high affinity for soil, with sorption being largely irreversible and strongly correlated with the organic carbon content of the soil. nih.govcapes.gov.br Studies on other substituted diphenyl ethers also demonstrate that sorption is a primary factor in their environmental distribution, with the process often fitting the Freundlich isotherm model. nih.gov Given that 1-(tert-butoxy)-4-(tert-butyl)benzene is a hydrophobic molecule due to its two tert-butyl groups and ether linkage, it is expected to exhibit significant sorption to soil organic matter. This sorption would reduce its mobility in groundwater and decrease its bioavailability for microbial degradation. The bulky tert-butyl groups would likely enhance its partitioning into the organic phase of environmental matrices.

Research on Pollutant Transport and Degradation Pathways

The potential transport and degradation of 1-(tert-butoxy)-4-(tert-butyl)benzene in the environment can be evaluated by analogy to the well-studied fuel oxygenate, methyl tert-butyl ether (MTBE). Both compounds share a tert-butyl ether functional group, which is known for its chemical stability.

MTBE is notorious for its environmental persistence. It exhibits high water solubility, weak sorption to soil materials, and significant resistance to biodegradation, which leads to its rapid transport in groundwater and the formation of extensive contaminant plumes. usgs.govusgs.gov The ether linkage and the tertiary carbon structure of the tert-butyl group make MTBE recalcitrant to both aerobic and anaerobic degradation. usgs.gov

1-(tert-Butoxy)-4-(tert-butyl)benzene shares the stable tert-butyl ether moiety but has key structural differences. The replacement of the methyl group with a butyl group and the addition of a second tert-butyl group on the benzene ring significantly increase its molecular weight and hydrophobicity. This would likely result in lower water solubility and stronger sorption to soil compared to MTBE, potentially reducing its mobility in groundwater. usgs.gov However, the core chemical stability conferred by the tert-butyl ether structure suggests that its degradation would also be slow, making it a potentially persistent organic pollutant if released into the environment.

Table 2: Comparative Properties Relevant to Environmental Transport for MTBE and 1-(tert-Butoxy)-4-(tert-butyl)benzene
PropertyMethyl tert-butyl ether (MTBE)1-(tert-Butoxy)-4-(tert-butyl)benzene (Inferred)Reference
Water SolubilityHigh (~50,000 mg/L)Expected to be significantly lower usgs.gov
Sorption to SoilWeakExpected to be significantly stronger due to higher hydrophobicity usgs.gov
Mobility in GroundwaterHighExpected to be lower due to stronger sorption usgs.gov
BiodegradationVery slow; recalcitrantExpected to be very slow due to stable ether linkage usgs.gov

Evaluation as a Fuel Additive Component in Combustion Research

There is no direct evidence of 1-(tert-butoxy)-4-(tert-butyl)benzene being used or extensively evaluated as a fuel additive. However, its potential in this application can be assessed based on the known properties of similar chemical structures used in fuels. Fuel additives are chemicals used to enhance performance, improve efficiency, and reduce harmful emissions. venturefuels.com

Ethers, most notably MTBE and ethyl tert-butyl ether (ETBE), have been widely used as fuel oxygenates and octane (B31449) boosters. kendrickoil.com The oxygen content helps to promote more complete combustion, reducing carbon monoxide and unburned hydrocarbon emissions. The branched structure of the tert-butyl group contributes to a high octane rating, which prevents engine knocking. venturefuels.com

1-(tert-butoxy)-4-(tert-butyl)benzene possesses both of these key features: an ether linkage that introduces oxygen into the fuel molecule and two bulky tert-butyl groups that would be expected to confer a high octane number. However, its high molecular weight and aromatic character are distinguishing features. While aromatic compounds like benzene, toluene, and xylene (BTEX) have been used as octane enhancers, their use is now limited due to health concerns and their tendency to produce particulate emissions. venturefuels.comkendrickoil.com The combustion of this larger, more complex molecule would need to be studied to determine its emission profile, including the potential formation of polycyclic aromatic hydrocarbons (PAHs) and other pollutants. Furthermore, its physical properties, such as boiling point and viscosity, would need to be compatible with standard fuel formulations.

Future Directions and Emerging Research Avenues

Exploration of More Sustainable and Green Synthetic Routes

The traditional synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene often relies on the Williamson ether synthesis, which can involve harsh bases and volatile organic solvents. Future research is increasingly directed towards greener and more sustainable alternatives that minimize environmental impact and improve process efficiency.

One promising approach is the use of solid-acid catalysts . These materials can facilitate the alkylation of 4-tert-butylphenol (B1678320) with tert-butanol (B103910) or its equivalents, offering advantages such as ease of separation, reusability, and reduced corrosion. researchgate.net Research in this area could focus on developing novel solid acids, such as modified zeolites or sulfated metal oxides, with optimized pore structures and acid site densities to maximize selectivity for O-alkylation over competing C-alkylation. dntb.gov.ua

Solvent-free reaction conditions represent another significant green chemistry approach. sci-hub.seresearchgate.net The development of methods for the synthesis of tert-butyl phenyl ethers without a solvent medium, potentially utilizing mechanochemistry or microwave irradiation, could drastically reduce solvent waste. rsc.org For instance, the reaction of a phenol (B47542) with tert-butyl bromide in the presence of a reusable catalyst like basic lead carbonate has been shown to be effective under solvent-free conditions. sci-hub.se

The application of ionic liquids (ILs) as both catalysts and reaction media is also a burgeoning field. dcu.ierushim.ru ILs are non-volatile and can be designed to have specific catalytic properties, potentially leading to highly selective and efficient syntheses of 1-(tert-butoxy)-4-(tert-butyl)benzene. researchgate.net Future work could involve the design of task-specific ionic liquids that are optimized for the tert-butylation of phenols.

Finally, phase-transfer catalysis (PTC) , already recognized as an environmentally friendly technique, can be further optimized. bcrec.idbcrec.idjetir.org Research into novel, highly efficient, and recyclable phase-transfer catalysts can lead to improved reaction rates and yields under milder conditions, further enhancing the green credentials of this synthetic route. bcrec.idresearchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Solid-Acid CatalysisReusability, reduced corrosion, ease of separationDevelopment of novel catalysts with optimized pore structure and acidity
Solvent-Free ConditionsReduced solvent waste, potential for energy efficiencyApplication of mechanochemistry and microwave irradiation
Ionic LiquidsNon-volatile, tunable properties, potential dual catalyst/solvent roleDesign of task-specific ionic liquids for selective O-alkylation
Optimized Phase-Transfer CatalysisMilder reaction conditions, improved rates and yieldsDevelopment of novel, highly efficient, and recyclable catalysts

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis of 1-(tert-butoxy)-4-(tert-butyl)benzene is crucial for optimizing reaction conditions and catalyst design. Advanced in-situ spectroscopic techniques are poised to provide unprecedented insights into the dynamic processes occurring during these transformations.

In-situ Fourier-transform infrared (FT-IR) spectroscopy can be employed to monitor the real-time concentration changes of reactants, intermediates, and products during the Williamson ether synthesis or other alkylation reactions. scispace.com This would allow for the elucidation of reaction kinetics and the identification of transient species that may not be observable through traditional offline analysis.

Kinetic studies, particularly focusing on the tert-butylation of 4-tert-butylphenol , can help to unravel the complex interplay between O-alkylation and C-alkylation pathways. nih.govresearchgate.netresearchgate.net By systematically varying reaction parameters such as temperature, catalyst loading, and reactant concentrations, detailed kinetic models can be developed to predict and control product selectivity.

Design of Novel Analogues with Tunable Steric and Electronic Properties

The bulky tert-butyl groups in 1-(tert-butoxy)-4-(tert-butyl)benzene impart specific steric properties. By systematically modifying the alkyl and alkoxy substituents, a library of novel analogues with tunable steric and electronic properties can be created for a wide range of applications.

Research in this area would involve the synthesis and characterization of various alkoxy-tert-butylbenzene derivatives . chemrxiv.orgresearchgate.neticm.edu.pl For example, replacing the tert-butoxy (B1229062) group with other bulky alkoxy groups could further modulate the steric hindrance around the aromatic ring. Conversely, introducing different alkyl groups at the para position would alter the electronic properties of the benzene (B151609) ring. The synthesis of nonsymmetrically substituted dialkoxyphenazine derivatives provides a template for creating complex molecular architectures. nih.gov The synthesis of various ring-disubstituted tert-butyl phenylcyanoacrylates also demonstrates the feasibility of creating a diverse range of functionalized analogues. chemrxiv.org

These novel analogues could find applications as specialized solvents, ligands for catalysis, or building blocks for advanced materials where precise control over molecular shape and electronics is paramount.

Integration into Emerging Fields such as Supramolecular Chemistry and Nanomaterials

The well-defined structure and significant steric bulk of 1-(tert-butoxy)-4-(tert-butyl)benzene make it an intriguing candidate for applications in supramolecular chemistry and the design of nanomaterials.

Furthermore, the rigid and bulky nature of this molecule makes it a potential building block for metal-organic frameworks (MOFs) . By functionalizing the benzene ring with coordinating groups, it could be incorporated into MOF structures, creating materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The use of hexasubstituted benzenes as platforms for functional materials highlights the potential of highly substituted aromatics in this area. mdpi.com

Application of Machine Learning in Predicting Reactivity and Synthetic Routes

Machine learning models can be developed to predict the outcome of the alkylation of 4-tert-butylphenol, specifically the ratio of O-alkylation to C-alkylation under various reaction conditions. ijain.orgrepec.orgresearchgate.net By training these models on large datasets of experimental results, it may be possible to predict the optimal conditions for selectively synthesizing 1-(tert-butoxy)-4-(tert-butyl)benzene. Predictive models for catalyst development can also accelerate the discovery of new and more efficient catalysts for its synthesis. oulu.fi

Research AvenueKey FocusPotential Impact
Sustainable SynthesisSolid-acid catalysts, solvent-free methods, ionic liquidsReduced environmental impact, improved efficiency
Mechanistic StudiesIn-situ spectroscopy, kinetic modelingDeeper understanding of reaction pathways, optimized conditions
Analogue DesignVariation of alkyl and alkoxy groupsTunable steric and electronic properties for new applications
Supramolecular Chemistry & NanomaterialsHost-guest chemistry, MOF building blocksNovel functional materials with tailored properties
Machine LearningPredictive modeling, AI-driven retrosynthesisAccelerated discovery of new reactions and synthetic routes

Q & A

Q. What are the common synthetic routes for 1-(tert-Butoxy)-4-(tert-butyl)benzene, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation using tert-butyl chloride and a tert-butoxy-substituted benzene derivative. A Lewis acid catalyst (e.g., AlCl₃) is employed in anhydrous conditions at controlled temperatures (0–25°C). For example, analogous methods for related compounds (e.g., 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene) use tert-butyl alcohol and alkyl halides under similar conditions . Optimization involves adjusting catalyst loading (10–20 mol%), solvent polarity (e.g., dichloromethane vs. toluene), and reaction time (12–24 hrs) to improve yields (>70%) and purity.

Q. How is 1-(tert-Butoxy)-4-(tert-butyl)benzene characterized, and what spectroscopic markers are critical?

  • Methodological Answer : ¹H and ¹³C NMR are primary tools. Key markers include:
  • ¹H NMR : Distinct singlet for tert-butyl groups at δ 1.2–1.4 ppm (9H) and aromatic protons (δ 6.8–7.3 ppm) split due to para-substitution.
  • ¹³C NMR : tert-butyl carbons at δ 28–32 ppm (CH₃) and δ 70–80 ppm (quaternary C-O).
    HRMS (e.g., APPI or ESI) confirms molecular weight (calc. 220.35 g/mol). Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. What are the common reactivity patterns of this compound under oxidation or reduction conditions?

  • Methodological Answer :
  • Oxidation : The tert-butyl group is resistant, but the tert-butoxy moiety can oxidize to a ketone (e.g., using KMnO₄ in acidic conditions) or form quinones under strong oxidants.
  • Reduction : Hydrogenation (H₂/Pd-C) reduces the aromatic ring to cyclohexane derivatives, retaining tert-butyl groups. Selectivity requires careful control of pressure (1–3 atm) and temperature (25–50°C) .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl groups limit accessibility to the para position, favoring meta-functionalization in Suzuki-Miyaura couplings. For example, iron-catalyzed cross-coupling with Grignard reagents (e.g., ((4-(tert-butyl)phenyl)ethynyl)magnesium bromide) achieves ~50% yield for ethynyl derivatives under argon with THF solvent at 60°C. Steric maps and DFT calculations guide ligand design (e.g., hydrazonic ligands) to improve selectivity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 30–70%) arise from variations in:
  • Catalyst systems : Transition-metal catalysts (Pd, Fe) vs. acid/base conditions.
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity but may deactivate Lewis acids.
    Systematic Design of Experiments (DoE) protocols, including factorial analysis of temperature, solvent, and catalyst, can identify optimal parameters. For instance, achieved 50% yield using Fe catalysis, while AlCl₃-based methods require rigorous drying .

Q. How is this compound utilized in studying biological membrane interactions?

  • Methodological Answer : The lipophilic tert-butyl groups enhance lipid bilayer penetration, making it a probe for membrane permeability studies . Fluorescent derivatives are synthesized via Sonogashira coupling (e.g., attaching ethynyl fluorophores). Assays using surface plasmon resonance (SPR) or confocal microscopy quantify localization in model membranes (e.g., DOPC liposomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.